(5S)-5-(2-Chloroacetyl)oxolan-2-one

Description

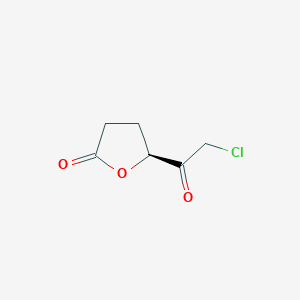

(5S)-5-(2-Chloroacetyl)oxolan-2-one is a chiral lactone derivative characterized by a γ-lactone ring (oxolan-2-one) substituted at the 5S position with a 2-chloroacetyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive chloroacetyl moiety, which facilitates further functionalization, such as nucleophilic substitution or coupling reactions. Its stereochemistry at the 5th position (S-configuration) may influence biological activity and synthetic pathways.

Properties

CAS No. |

124813-75-8 |

|---|---|

Molecular Formula |

C6H7ClO3 |

Molecular Weight |

162.57 g/mol |

IUPAC Name |

(5S)-5-(2-chloroacetyl)oxolan-2-one |

InChI |

InChI=1S/C6H7ClO3/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2/t5-/m0/s1 |

InChI Key |

CVPBUUSWSFJNIN-YFKPBYRVSA-N |

SMILES |

C1CC(=O)OC1C(=O)CCl |

Isomeric SMILES |

C1CC(=O)O[C@@H]1C(=O)CCl |

Canonical SMILES |

C1CC(=O)OC1C(=O)CCl |

Synonyms |

2(3H)-Furanone, 5-(chloroacetyl)dihydro-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features:

- Molecular Formula : Likely C₆H₇ClO₃ (based on structural analogs in ).

- Reactivity : The chloroacetyl group (–COCH₂Cl) is electrophilic, enabling cross-coupling or alkylation reactions .

- Applications : Intermediate in synthesizing bioactive molecules, such as antiviral agents (e.g., oxindole carboxamides) .

Comparison with Structural Analogs

Structural Derivatives of Oxolan-2-one

The following table compares (5S)-5-(2-Chloroacetyl)oxolan-2-one with structurally related oxolan-2-one derivatives:

Reactivity and Functional Group Analysis

- Chloroacetyl vs. Bromoacetyl : Bromine in 5-(bromomethyl)oxolan-2-one exhibits greater leaving-group ability than chlorine, making it more reactive in nucleophilic substitutions. However, the chloroacetyl group in the target compound offers a balance between reactivity and stability for controlled synthesis .

- Indole-Substituted Analogs : Compounds like 5-(1H-Indol-3-yl)oxolan-2-one lack electrophilic substituents but are valuable in alkaloid synthesis due to their aromatic indole moiety.

- Hydroxy/Methoxy Derivatives : 5-Methoxy-5-methyloxolan-2-one and 5-(3,4-dihydroxybenzyl)oxolan-2-one are less reactive but have applications in agrochemicals or natural product mimics.

Antiviral Activity

The chloroacetyl group in this compound is critical in synthesizing oxindole carboxamides, which inhibit Dengue virus NS5 RdRp with IC₅₀ values <1 μM .

Aroma and Flavor Chemistry

Compounds like (5S)-5-(hydroxymethyl)oxolan-2-one are key aroma constituents in tea, highlighting the role of oxolan-2-one derivatives in flavor science. The target compound’s chloroacetyl group precludes such applications due to its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.